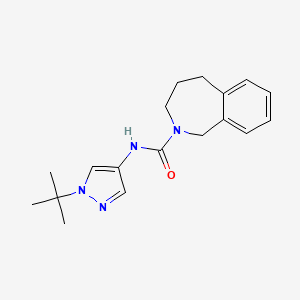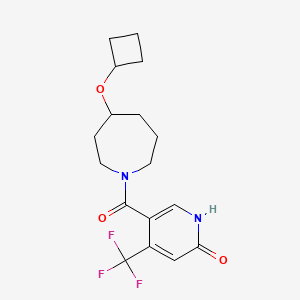
N-(1-tert-butylpyrazol-4-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-tert-butylpyrazol-4-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide, also known as TAK-659, is a novel small-molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor (BCR) signaling, which plays a critical role in the development and progression of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
Mecanismo De Acción
N-(1-tert-butylpyrazol-4-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide binds irreversibly to the cysteine residue in the active site of BTK, leading to inhibition of BCR signaling and downstream pathways, such as NF-κB and AKT. This results in decreased proliferation and survival of malignant B cells, as well as modulation of the immune microenvironment.
Biochemical and Physiological Effects
N-(1-tert-butylpyrazol-4-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide has been shown to induce apoptosis and inhibit proliferation of B-cell malignancies in vitro and in vivo. In addition, N-(1-tert-butylpyrazol-4-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide has been shown to modulate the immune microenvironment, leading to increased infiltration of T cells and natural killer cells, as well as decreased levels of regulatory T cells and myeloid-derived suppressor cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1-tert-butylpyrazol-4-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide is its potent and selective inhibition of BTK, which makes it a promising therapeutic agent for B-cell malignancies. However, one limitation of N-(1-tert-butylpyrazol-4-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide is its irreversible binding to BTK, which may lead to prolonged inhibition and potential toxicity.
Direcciones Futuras
For research on N-(1-tert-butylpyrazol-4-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide include clinical trials in patients with B-cell malignancies, as well as studies on the optimal dosing and scheduling of N-(1-tert-butylpyrazol-4-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide in combination with other targeted therapies. In addition, further investigation is needed to better understand the mechanism of action of N-(1-tert-butylpyrazol-4-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide and its effects on the immune microenvironment. Finally, studies on the potential toxicity of N-(1-tert-butylpyrazol-4-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide and its long-term effects on BTK signaling are also warranted.
Métodos De Síntesis
The synthesis of N-(1-tert-butylpyrazol-4-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide involves a series of chemical reactions, starting from commercially available starting materials. The key step in the synthesis is the formation of the pyrazole ring, which is achieved through a cyclization reaction. The final product is obtained through purification by column chromatography.
Aplicaciones Científicas De Investigación
N-(1-tert-butylpyrazol-4-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide has been extensively studied in preclinical models of B-cell malignancies, demonstrating potent and selective inhibition of BTK signaling, as well as anti-tumor activity. In addition, N-(1-tert-butylpyrazol-4-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide has shown promising results in combination with other targeted therapies, such as venetoclax, a BCL-2 inhibitor, and lenalidomide, an immunomodulatory drug.
Propiedades
IUPAC Name |
N-(1-tert-butylpyrazol-4-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-18(2,3)22-13-16(11-19-22)20-17(23)21-10-6-9-14-7-4-5-8-15(14)12-21/h4-5,7-8,11,13H,6,9-10,12H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFYWOWMBXBJLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C=N1)NC(=O)N2CCCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-tert-butylpyrazol-4-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(3-Methyloxane-3-carbonyl)-1,4-diazepan-1-yl]pyridine-3-carboxylic acid](/img/structure/B7439591.png)
![2-[3-(1,2-dimethoxyethyl)-1,2,4-oxadiazol-5-yl]-3,4-dihydro-1H-naphthalen-2-ol](/img/structure/B7439593.png)
![3-(1,3-Benzothiazol-2-yl)-2,3-dihydroxy-1-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B7439600.png)

![(2R)-2-[[(3S,4S)-1-benzyl-4-cyclopentylpyrrolidine-3-carbonyl]amino]propanoic acid](/img/structure/B7439608.png)
![2-(2,5-Dimethylphenyl)-6-[3-[(1-methylpyrazol-4-yl)methyl]azetidine-1-carbonyl]-4,5-dihydropyridazin-3-one](/img/structure/B7439609.png)
![3-[1-(2,3-Difluoro-4-methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7439616.png)
![3-[3-[4-(5-hydroxypentyl)piperazin-1-yl]propyl]-1H-benzimidazol-2-one](/img/structure/B7439622.png)
![4-[(3-Methoxy-1,2-thiazol-5-yl)methyl-methylamino]pyrimidine-2-carbonitrile](/img/structure/B7439626.png)
![6-methyl-2-(methylamino)-N-[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]pyridine-3-carboxamide](/img/structure/B7439648.png)
![3-[1-(4-Chloro-3-cyanobenzoyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B7439652.png)
![(3S,4R)-1-[(5-chloro-4-fluoro-2-hydroxyphenyl)methyl]-4-phenylpyrrolidine-3-carboxamide](/img/structure/B7439662.png)
![N-[(1R,2R)-2-hydroxy-4-(pyrazol-1-ylmethyl)cyclopentyl]-2-imidazol-1-yl-5-methylbenzamide](/img/structure/B7439682.png)
![N-[(1R,2R)-4-[(4-chloropyrazol-1-yl)methyl]-2-hydroxycyclopentyl]-2-(3,5-diethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B7439684.png)